Diethyl (6-bromohexyl)phosphonate
Description
Contextualization of ω-Bromoalkylphosphonates as Versatile Building Blocks in Organic Synthesis
ω-Bromoalkylphosphonates are a class of organic compounds that possess a terminal bromine atom and a phosphonate (B1237965) ester group separated by an alkyl chain. This dual functionality makes them highly versatile building blocks in organic synthesis. The bromine atom serves as a good leaving group, readily participating in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Simultaneously, the phosphonate moiety can be utilized in various transformations, most notably the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Furthermore, the phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is known for its strong binding affinity to metal oxide surfaces, a property extensively exploited in materials science. The ability to independently or sequentially react at these two distinct sites allows for the construction of complex molecular architectures from relatively simple starting materials.
Academic Significance in the Design and Functionalization of Complex Molecular Architectures
The academic significance of Diethyl (6-bromohexyl)phosphonate lies in its utility as a molecular linker and a precursor for the synthesis of more complex molecules. Its six-carbon chain provides a flexible spacer, which is often desirable in the design of molecules for applications in medicinal chemistry and materials science. Researchers have utilized this compound to introduce phosphonate groups onto various molecular scaffolds. For instance, it has been employed in the synthesis of novel KuQuinone derivatives, which are of interest for their potential biomedical and photo(electro)chemical applications. unive.it The introduction of the phosphonate ester via this compound enhances the solubility of these complex molecules in organic solvents, facilitating their study and application. unive.it
Research Trajectories and Scholarly Contributions Involving this compound
Research involving this compound has primarily focused on leveraging its bifunctionality. One significant research trajectory is its use as a precursor for self-assembled monolayers (SAMs) on various substrates. The phosphonate headgroup can be hydrolyzed to a phosphonic acid, which then strongly adsorbs to metal oxide surfaces, while the terminal bromine can be further functionalized to tailor the surface properties. This has implications for the development of advanced materials with controlled surface chemistry for applications in electronics, sensors, and biocompatible coatings. Another area of scholarly contribution is in the development of novel synthetic methodologies where this compound serves as a key reagent for introducing a phosphonate-terminated alkyl chain into a target molecule, thereby imparting new properties such as water solubility or the ability to coordinate with metal ions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-diethoxyphosphorylhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKURBMYMZOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCBr)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 6 Bromohexyl Phosphonate
Optimized Michaelis–Arbuzov Reaction Protocols
The synthesis of diethyl (6-bromohexyl)phosphonate can be achieved by the direct reaction of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602). mdpi.com Historically, to favor the formation of the desired mono-phosphonate and suppress the di-substitution byproduct, a large excess of the dibromoalkane was employed. mdpi.com However, recent optimizations have focused on using equimolar amounts of the reactants to enhance the sustainability of the process. mdpi.com
In a typical optimized procedure, 1,6-dibromohexane is pre-heated to 140 °C. mdpi.comresearchgate.net Triethyl phosphite is then added dropwise to the heated dibromoalkane. mdpi.comresearchgate.net The reaction mixture is stirred for a period, and the bromoethane (B45996) byproduct is continuously removed by distillation. mdpi.comresearchgate.net The final product, this compound, is then isolated through vacuum fractional distillation, which can be challenging due to the close boiling points of the components. mdpi.com
Table 1: Optimized Reaction Conditions for Diethyl ω-Bromoalkylphosphonate Synthesis
| Parameter | Value |
|---|---|
| Reactants | α,ω-dibromoalkane, triethyl phosphite |
| Molar Ratio | 1:1 |
| Temperature | 140 °C |
| Reaction Time | ~3 hours (2 hours addition, 1 hour stir) |
| Purification | Vacuum fractional distillation |
Data derived from research on optimizing Michaelis-Arbuzov reaction conditions. mdpi.comresearchgate.net
The Michaelis-Arbuzov reaction proceeds via a two-step mechanism. wikipedia.orgorganic-chemistry.org The initial step is a nucleophilic (SN2) attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,6-dibromohexane. wikipedia.orgyoutube.com This results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.org In the second step, the displaced bromide ion attacks one of the ethyl groups of the phosphonium salt in another SN2 reaction, leading to the formation of this compound and bromoethane. wikipedia.org
A significant challenge in the synthesis of this compound from 1,6-dibromohexane is the potential for byproduct formation. mdpi.com The primary byproduct is the di-phosphonated alkane, which arises from the further reaction of the initially formed mono-phosphonate with another molecule of triethyl phosphite. mdpi.com Another possible side reaction is the formation of diethyl ethylphosphonate. researchgate.net The use of a large excess of the dibromoalkane was traditionally employed to minimize this di-substitution. mdpi.com
Efforts to improve the synthesis of ω-bromoalkylphosphonates have focused on enhancing process sustainability and maximizing yield. mdpi.com A key strategy has been the move away from using a large excess of the dibromoalkane, which is often difficult to recover and reuse due to similar boiling points with other reaction components. mdpi.com By using equimolar amounts of reactants, the amount of unreacted substrate is significantly reduced, thus minimizing waste. mdpi.com
The continuous removal of the bromoethane byproduct as it forms helps to drive the reaction forward. mdpi.comresearchgate.net Furthermore, careful control of the reaction temperature and addition rate of triethyl phosphite are crucial for optimizing the yield of the desired mono-phosphonate and minimizing the formation of the di-phosphonated byproduct. mdpi.comresearchgate.net
Alternative Synthetic Routes and Methodological Refinements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govyoutube.comnih.gov In the context of organophosphorus chemistry, microwave irradiation has been successfully applied to the Michaelis-Arbuzov reaction to synthesize ω-haloalkylphosphonates. tandfonline.comfigshare.com This technique offers several advantages over conventional heating, including significantly reduced reaction times, increased product yields, and often cleaner reactions. youtube.commdpi.com The efficient heat transfer through dielectric heating allows for rapid and uniform heating of the reaction mixture. nih.gov While specific studies focusing solely on the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the successful application of this method to other ω-haloalkylphosphonates and related phosphonate (B1237965) syntheses suggests its potential as a viable and efficient alternative to conventional heating for this specific compound. nih.govtandfonline.comfigshare.commdpi.com
Advanced Chemical Reactivity and Transformation Pathways of Diethyl 6 Bromohexyl Phosphonate
Nucleophilic Displacement Reactions at the Bromide Center
The primary alkyl bromide at the end of the six-carbon chain is an excellent electrophilic site for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.
Reactivity with Diverse Nucleophiles: Alcohols, Amines, and Thiols
The bromide atom serves as an effective leaving group, readily displaced by a range of strong and soft nucleophiles. medchemexpress.com
Amines: Primary and secondary amines react readily with Diethyl (6-bromohexyl)phosphonate to form the corresponding secondary and tertiary aminoalkylphosphonates. These reactions are typically conducted in a polar solvent with a base to neutralize the HBr byproduct.
Thiols: As highly effective nucleophiles, thiols and especially their conjugate bases, thiolates, react efficiently to displace the bromide, yielding thioethers. Thiolates are excellent nucleophiles for SN2 reactions on primary alkyl halides. beilstein-journals.org
Alcohols: While neutral alcohols are weak nucleophiles, their corresponding alkoxides (formed by deprotonation with a strong base) are potent nucleophiles that can displace the bromide to form ether linkages.
The general order of nucleophilicity for these species is Thiolate > Amine > Alkoxide, influencing the reaction conditions required for successful substitution.
Formation of Quaternary Ammonium (B1175870) Salts (e.g., N,N,N-Trimethyl-6-phosphonohexan-1-aminium Bromide Precursor)
The reaction of this compound with a tertiary amine, such as trimethylamine (B31210), results in the formation of a quaternary ammonium salt. This SN2 reaction involves the direct attack of the nitrogen atom on the carbon bearing the bromine atom, yielding the diethyl (6-(trimethylammonio)hexyl)phosphonate bromide. This molecule serves as a direct precursor to N,N,N-Trimethyl-6-phosphonohexan-1-aminium Bromide, which can be obtained following the hydrolysis of the diethyl ester groups. The existence of the related compound, 6-bromo-N,N,N-trimethylhexan-1-aminium bromide, supports this synthetic pathway. clockss.org
Synthesis of Azidoalkylphosphonates via Sodium Azide (B81097) Substitution
The bromide can be effectively displaced by an azide nucleophile, typically by reacting this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction is a standard and highly efficient method for introducing the azido (B1232118) group. The resulting product, Diethyl (6-azidohexyl)phosphonate, is a versatile intermediate. The azide group can subsequently be used in various transformations, such as "click chemistry" reactions (e.g., Huisgen cycloaddition) or reduction to a primary amine. This substitution is a common strategy for similar bromo-functionalized compounds.
Hydrolysis of the Diethyl Phosphonate (B1237965) Ester
The conversion of the diethyl phosphonate ester to the corresponding phosphonic acid is a fundamental transformation that imparts aqueous solubility and allows for interaction with biological systems or metal oxides.
Conversion to Corresponding Alkylphosphonic Acids
The hydrolysis of the P-O-C ester bonds can be achieved through several methods. The reaction proceeds in two consecutive steps, with the cleavage of the second ester group generally being the rate-determining step.
Acid-Catalyzed Hydrolysis: This is the most common method, typically involving refluxing the phosphonate ester in a concentrated aqueous acid solution, such as hydrochloric acid (HCl). The excess acid and water are removed by distillation upon completion. Microwave-assisted hydrolysis using equimolar amounts of HCl has been developed as a more efficient protocol, leading to high yields of the clean phosphonic acid product.
Silyl (B83357) Halide-Mediated Dealkylation: A milder alternative to harsh acidic conditions involves the use of trimethylsilyl (B98337) halides, particularly bromotrimethylsilane (B50905) (TMSBr). The reaction proceeds via nucleophilic attack of the bromide on the ethyl groups of the phosphonate ester. The resulting silylated phosphonate intermediate is then readily hydrolyzed by the addition of water or an alcohol like methanol (B129727) to yield the final phosphonic acid. This method is often preferred for substrates containing acid-labile functional groups.
| Method | Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Concentrated HCl | Reflux, 1-12 hours | Simple reagents, easy workup | |
| Microwave-Assisted Hydrolysis | Equimolar HCl | Microwave irradiation | Highly efficient, fast, clean | |
| Silyl Halide Dealkylation | TMSBr, then H₂O/MeOH | -30 °C to 70 °C or room temp. | Mild conditions, suitable for sensitive substrates |
Diversification through Phosphonate Ester Functionalization
Beyond complete hydrolysis, the diethyl phosphonate moiety can be modified to create mixed phosphonate esters or other phosphorus-containing functional groups. This is typically achieved through transesterification or by activating the phosphorus center towards nucleophilic attack.
Transesterification can be performed to exchange one or both of the ethyl groups for other alkyl or aryl groups. For example, reaction in acidulated methanol can lead to the formation of a phosphonic acid monomethyl ester.
More advanced methods involve the electrophilic activation of the phosphonate. Treatment with a reagent like triflic anhydride (B1165640) can generate a highly reactive phosphonium (B103445) intermediate. This intermediate can then be attacked by a variety of nucleophiles, including alcohols, amines, or thiols, to produce mixed phosphonates, phosphonamidates, or phosphonothioates, respectively. A key advantage of this approach is its chemoselectivity, allowing for modification of the phosphonate group even in the presence of other reactive functionalities like the primary bromide on the alkyl chain.
Tandem Staudinger/Aza-Wittig Reactions for Isothiocyanate Derivatives
The synthesis of isothiocyanates from alkyl halides such as this compound is a multi-step process that can effectively utilize a tandem Staudinger/aza-Wittig reaction. This powerful sequence provides a reliable route to isothiocyanate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. rsc.org
This azide intermediate is then subjected to the tandem Staudinger/aza-Wittig reaction. rsc.orgnih.gov In this one-pot procedure, the azide reacts with a phosphine, such as triphenylphosphine (B44618), to form a phosphazide, which then loses dinitrogen gas to generate an aza-ylide (or iminophosphorane). This intermediate is not isolated but is immediately trapped by an electrophile, in this case, carbon disulfide (CS₂). The subsequent intramolecular aza-Wittig type reaction leads to the formation of the desired Diethyl (6-isothiocyanatohexyl)phosphonate and triphenylphosphine sulfide (B99878) as a byproduct. nih.gov This method is advantageous as it often proceeds under mild conditions and avoids the direct handling of toxic thiophosgene (B130339) reagents. rsc.org
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Sodium Azide (NaN₃) | Diethyl (6-azidohexyl)phosphonate | Nucleophilic Substitution |
| 2 | Diethyl (6-azidohexyl)phosphonate | 1. Triphenylphosphine (PPh₃) 2. Carbon Disulfide (CS₂) | Diethyl (6-isothiocyanatohexyl)phosphonate | Tandem Staudinger/Aza-Wittig Reaction |
Horner–Wadsworth–Emmons Reactions in Star-Shaped Molecule Synthesis
The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of organic synthesis, widely used to create carbon-carbon double bonds, typically with high (E)-alkene stereoselectivity. wikipedia.orgnumberanalytics.com The reaction involves the nucleophilic addition of a phosphonate-stabilized carbanion to an aldehyde or ketone, followed by elimination to form the alkene. wikipedia.orgalfa-chemistry.com While this compound itself cannot act as a direct HWE reagent due to the lack of acidic protons alpha to the phosphonate group, it can be incorporated as a key functional component in the synthesis of complex architectures like star-shaped molecules.
A plausible synthetic strategy involves using the HWE reaction to couple molecular fragments, where one of the fragments contains the diethyl (6-hexyl)phosphonate moiety. This can be achieved by first preparing a custom aldehyde that bears the phosphonate tail.
Proposed Synthesis of a Phosphonate-Functionalized Star-Shaped Molecule:
Synthesis of Aldehyde Precursor: this compound can be reacted with a phenolic aldehyde, such as 4-hydroxybenzaldehyde, under basic conditions (Williamson ether synthesis). The phenoxide ion acts as a nucleophile, displacing the bromide to form 4-((6-(diethoxyphosphoryl)hexyl)oxy)benzaldehyde. This molecule now contains the required aldehyde functionality for the HWE reaction.
Synthesis of a Multi-Armed HWE Reagent: A central core molecule, such as 1,3,5-tris(bromomethyl)benzene, can be converted into a three-armed HWE reagent. This is accomplished through a multiple Michaelis-Arbuzov reaction, where the three benzylic bromide groups react with triethyl phosphite (B83602) to yield a central benzene (B151609) ring functionalized with three diethyl (methylphosphonate) arms.
HWE Coupling Reaction: The final star-shaped molecule is assembled by reacting the three-armed HWE reagent with three equivalents of the aldehyde precursor (4-((6-(diethoxyphosphoryl)hexyl)oxy)benzaldehyde). Deprotonation of the multi-armed phosphonate with a suitable base (e.g., NaH) generates the nucleophilic carbanions, which then react with the aldehyde groups in an HWE reaction to form three new carbon-carbon double bonds, resulting in a star-shaped molecule with a central aromatic core and three arms, each terminating in a diethyl hexylphosphonate group. alfa-chemistry.comnrochemistry.com
| Component | Structure/Precursor | Role in Synthesis |
|---|---|---|
| Aldehyde | 4-((6-(diethoxyphosphoryl)hexyl)oxy)benzaldehyde | Arm of the star molecule; electrophile in HWE reaction |
| HWE Reagent | Benzene-1,3,5-triyltris(methylene)tris(diethylphosphonate) | Core of the star molecule; provides nucleophile for HWE reaction |
| Final Product | Star-shaped molecule with a central benzene core and three arms connected by vinyl linkages, each arm containing a terminal diethyl hexylphosphonate moiety. | Macromolecular Assembly |
C-H Phosphorylation and Related Coupling Reactions in Phosphonate Chemistry
The synthesis of alkyl and aryl phosphonates is a field of significant interest, with various coupling reactions developed to form the crucial carbon-phosphorus (C-P) bond. This compound itself is typically synthesized via a classic coupling method, while more modern C-H phosphorylation techniques offer novel routes to a wide array of phosphonate compounds.
The most common and established method for preparing simple alkyl phosphonates like this compound is the Michaelis-Arbuzov reaction . alfa-chemistry.com This reaction involves the treatment of an alkyl halide with a trialkyl phosphite. For the synthesis of the title compound, 1,6-dibromohexane (B150918) would be reacted with triethyl phosphite. The nucleophilic phosphorus atom of the phosphite attacks one of the electrophilic carbon atoms of the dibromohexane, displacing a bromide ion. A subsequent dealkylation step, where the displaced bromide ion attacks one of the ethyl groups on the phosphorus intermediate, yields the stable this compound product and a volatile ethyl bromide byproduct.
In recent years, transition-metal-catalyzed C-H phosphorylation has emerged as a powerful alternative for creating C-P bonds, particularly for aryl phosphonates. organic-chemistry.org These methods circumvent the need for pre-functionalized starting materials like organohalides and instead directly convert a C-H bond into a C-P bond. Various catalytic systems have been developed:
Palladium-catalyzed reactions: Systems like Pd(OAc)₂ or Pd(PPh₃)₄ can effectively couple aryl halides or triflates with H-phosphonates (the Hirao reaction). organic-chemistry.org
Nickel-catalyzed coupling: Nickel catalysts have been employed for the electrochemical cross-coupling of aryl bromides with dialkyl phosphites, providing an efficient route to aryl phosphonates at room temperature. organic-chemistry.org
Rhodium-catalyzed C-H activation: Rh(III) catalysts have been used to achieve the direct phosphorylation of aryl C-H bonds under electrochemical conditions. nih.gov
Silver-catalyzed reactions: Ag(I) salts have been shown to catalyze the dehydrogenative cross-coupling of arenes with H-phosphonates, often exhibiting high regioselectivity. researchgate.net
These modern methods represent the forefront of phosphonate synthesis, offering high efficiency and atom economy for accessing complex phosphonate structures that may be difficult to obtain through traditional routes. organic-chemistry.orgresearchgate.net
| Reaction | Substrates | Key Features | Typical Application |
|---|---|---|---|
| Michaelis-Arbuzov Reaction | Alkyl Halide + Trialkyl Phosphite | Classic, robust method; forms alkylphosphonates. | Synthesis of this compound. |
| Hirao Reaction (Pd-catalyzed) | Aryl Halide + Dialkyl Phosphite | Forms arylphosphonates; requires pre-functionalized aryl. | Synthesis of functionalized aryl phosphonates. |
| Direct C-H Phosphorylation (e.g., Rh, Ag, Ni catalyzed) | Arene (C-H bond) + Dialkyl Phosphite | High atom economy; no pre-functionalization of arene needed. | Advanced synthesis of complex aryl and heteroaryl phosphonates. |
Strategic Utility of Diethyl 6 Bromohexyl Phosphonate in Complex Molecular and Material Synthesis
Precursor in Organophosphonic Acid Synthesis
The diethyl phosphonate (B1237965) group of diethyl (6-bromohexyl)phosphonate serves as a protected form of a phosphonic acid. This characteristic is strategically employed in multi-step syntheses where the free phosphonic acid might interfere with other reaction steps. The ethyl esters can be readily cleaved under specific conditions to unveil the phosphonic acid functionality at a desired stage.
Derivatization to 6-Bromohexylphosphonic Acid
The conversion of this compound to 6-bromohexylphosphonic acid is a fundamental transformation that unlocks further synthetic possibilities. This deprotection is typically achieved through hydrolysis, most commonly using strong acids such as concentrated hydrochloric acid or by reaction with silyl (B83357) halides like bromotrimethylsilane (B50905) followed by alcoholysis. The resulting 6-bromohexylphosphonic acid retains the bromo-functionality, making it a valuable bifunctional linker for various applications.
Synthesis of Amphiphilic Phosphonic Acid Ligands
The synthesis of amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, is a significant area where this compound demonstrates its utility. The hexyl chain provides a hydrophobic segment, while the phosphonic acid group, after hydrolysis, acts as a strong hydrophilic headgroup. These molecules are crucial for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. nih.gov For instance, phosphonic acids are known to form robust, well-ordered monolayers on surfaces like alumina (B75360) and titania. nih.gov The bromo-terminus of the resulting 6-bromohexylphosphonic acid can be further functionalized, for example, by nucleophilic substitution, to introduce other chemical moieties, thereby tailoring the surface properties for specific applications such as biosensing or corrosion inhibition. The synthesis of such ligands allows for the creation of functional surfaces with controlled wettability and chemical reactivity.
Intermediate in the Formation of Functionalized Organic Molecules
The presence of a terminal bromine atom in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is widely exploited to introduce the phosphonate-containing alkyl chain into a variety of organic structures, including those of pharmaceutical interest.
Diethyl (6-aminohexyl)phosphonate
A key derivative of this compound is diethyl (6-aminohexyl)phosphonate. syninnova.com This transformation is typically achieved through a reaction with a suitable nitrogen nucleophile, such as ammonia (B1221849) or, more commonly, through a Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction. The resulting amino-functionalized phosphonate is a valuable intermediate for further chemical modifications. syninnova.com For example, the primary amine can be acylated or used in reductive amination reactions to attach it to other molecules, including peptides and drug scaffolds. The diethyl ester of the phosphonate can be subsequently hydrolyzed to the corresponding phosphonic acid, yielding an amino-functionalized phosphonic acid.
Incorporating Phosphonate Groups into Heterocyclic Scaffolds (e.g., Pyrrolo[2,3-d]pyrimidines)
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. sci-hub.boxnih.govmdpi.comresearchgate.net The introduction of a phosphonate group can enhance the pharmacological properties of these molecules, for instance, by improving their solubility, cell permeability, or by acting as a phosphate (B84403) mimic to interact with biological targets. This compound can be utilized to alkylate nitrogen atoms within the pyrrolo[2,3-d]pyrimidine ring system. For example, the N7 position of the pyrrole (B145914) ring can be deprotonated with a suitable base, and the resulting anion can then react with this compound to form a C-N bond, thereby tethering the phosphonate-containing side chain to the heterocyclic core. This synthetic strategy allows for the systematic exploration of the structure-activity relationship of these important drug candidates. nih.gov
Role in Polymeric and Nanomaterial Systems
The dual functionality of this compound also lends itself to the development of advanced polymeric and nanomaterial systems. The phosphonate group can be used for surface modification or to impart specific properties to a polymer backbone, while the bromo-group can serve as an initiation site for polymerization or as a point of attachment.
Phosphonate-functionalized polymers have gained interest for a variety of applications, including as flame retardants, dental adhesives, and for water purification. nih.gov One approach to synthesizing such polymers involves the post-polymerization functionalization of a suitable polymer backbone. For example, a polymer with pendant hydroxyl or amino groups could be reacted with this compound to introduce the phosphonate moiety. rsc.org Alternatively, the bromo-group can be converted to a polymerizable group, such as a methacrylate, allowing for its incorporation into polymers via radical polymerization.
In the realm of nanomaterials, phosphonic acids are widely used to functionalize the surface of metal oxide nanoparticles, such as titanium dioxide, zirconium dioxide, and iron oxides. researchgate.net this compound can be hydrolyzed to 6-bromohexylphosphonic acid, which can then be used to form self-assembled monolayers on the surface of these nanoparticles. The terminal bromo-group of the monolayer provides a reactive handle for the subsequent attachment of other functional molecules, such as fluorescent dyes, targeting ligands, or catalysts. This layer-by-layer approach allows for the precise engineering of the nanoparticle surface, leading to the development of sophisticated nanomaterials for applications in diagnostics, drug delivery, and catalysis.
Synthesis of Phosphonate-Functionalized Polythiophenes
The functionalization of conductive polymers like polythiophene is crucial for their application in sensors and biomedical devices. nih.govresearchgate.net this compound is a suitable precursor for creating polythiophenes with phosphonate side chains. The bromohexyl group can be used to introduce the phosphonate moiety onto the thiophene (B33073) monomer prior to polymerization or to a pre-formed polythiophene backbone.
The synthesis of thiophene derivatives is a key step for creating electro-active polymer films for applications like electrochemical DNA sensors. researchgate.net While direct electropolymerization of thiophenes with electron-withdrawing groups can be challenging, protecting or modifying these groups allows for the formation of stable, electro-active films. researchgate.net The phosphonate group, once introduced via this compound, can serve multiple purposes. It can enhance the solubility and processability of the resulting polythiophene. Furthermore, after hydrolysis of the diethyl ester to the phosphonic acid, it can act as an anchoring group for metal oxides or as a recognition site in biosensors. nih.gov The resulting phosphonate-functionalized polythiophenes exhibit unique electrochemical and optical properties beneficial for sensor applications. researchgate.net
| Monomer/Polymer | Key Feature | Potential Application |
| Thiophene-hexyl-phosphonate | Bromohexyl group allows for attachment to thiophene monomer | Precursor for functionalized polythiophene |
| Poly(thiophene-hexyl-phosphonate) | Phosphonate side chains | Chemical and biological sensors |
Fabrication of Self-Healing Nanocomposites
The development of materials that can intrinsically repair damage is a significant area of research. researchgate.netyoutube.com this compound has been utilized in the synthesis of nanocomposites with self-healing capabilities. nih.gov In one approach, the compound is used to functionalize iron oxide nanoparticles. nih.gov
The synthesis involves a Michaelis-Arbuzov reaction between 1,6-dibromohexane (B150918) and triethyl phosphite (B83602) to yield this compound. nih.gov This molecule is then reacted with trimethylamine (B31210) to convert the bromo- group into a quaternary ammonium (B1175870) salt, creating a cationic phosphonate linker. nih.gov This linker, N,N,N-Trimethyl-6-phosphonhexan-1-aminium bromide, is used to modify the surface of oleic acid-coated iron oxide nanoparticles, introducing positive surface charges. nih.gov These functionalized nanoparticles are then combined with anionic copolymers to form a nanocomposite. The self-healing property of these materials can be triggered by an alternating magnetic field, which induces localized heating via the iron oxide nanoparticles, promoting the rebonding of the polymer matrix. nih.govyoutube.com
| Component | Function | Reference |
| This compound | Precursor for the functionalizing linker | nih.gov |
| N,N,N-Trimethyl-6-phosphonhexan-1-aminium bromide | Cationic linker for nanoparticle surface modification | nih.gov |
| Iron Oxide Nanoparticles | Heating element under magnetic field | nih.gov |
| Anionic Copolymers | Polymer matrix | nih.gov |
Application as Linkers for PROTACs and other Bio-conjugates
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's own protein degradation machinery to eliminate target proteins. medchemexpress.commedchemexpress.com These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC.
PEG-based bromo-phosphonic acid diethyl esters are known to be effective PROTAC linkers. medchemexpress.commedchemexpress.com this compound shares the key structural features of a terminal bromide for covalent attachment and a phosphonate group. The hexyl chain provides a flexible spacer to correctly orient the two ligands for the formation of a productive ternary complex. Furthermore, phosphonates are recognized as stable bioisosteres of phosphates. wikipedia.org This is significant because protein phosphorylation is a key regulatory mechanism in many cellular processes, including those involving protein-protein interactions and degradation. nih.govrsc.orgnih.gov By mimicking a phosphate group, the phosphonate moiety on a linker could potentially interact with the protein targets or the degradation machinery in a beneficial way. The phosphonate group's ability to act as a ligand for nuclear medicine applications also highlights its utility in bioconjugation. wikipedia.org
Development of Janus Nanoparticles
Janus nanoparticles, which have two faces with different chemical properties, are of great interest for a variety of applications, including drug delivery and catalysis. nih.govnih.govuni-bremen.de The synthesis of these particles requires methods to selectively functionalize opposing sides of the nanoparticle.
This compound is an ideal candidate for contributing to the anisotropic functionalization of nanoparticles. A potential synthetic strategy involves attaching the molecule to a suitable nanoparticle surface via one of its functional groups, leaving the other group exposed for subsequent reactions. For instance, the bromo- end of the molecule could be reacted with a functional group on one face of a nanoparticle that is temporarily protected on its other face, perhaps through a solid-phase chemistry approach. nih.gov After attachment, the exposed diethyl phosphonate group can be hydrolyzed to phosphonic acid. This phosphonic acid face could then be used to bind specific metal ions or other molecules, creating a Janus particle with distinct functionalities on its two hemispheres.
| Functional Group | Role in Janus Particle Synthesis |
| Bromo- group | Covalent attachment to one face of the nanoparticle |
| Diethyl phosphonate group | Can be hydrolyzed to phosphonic acid for further functionalization of the opposing face |
Contribution to Energy Harvesting and Electronic Materials
The unique properties of this compound also make it a valuable component in the development of materials for energy and electronics applications. The phosphonate group, in particular, plays a crucial role in modifying the surfaces of conductive and semiconductive materials.
Surface Tethering for Indium Tin Oxide (ITO) and Semiconductor Nanoparticle (SC-NP) Interfaces
Indium tin oxide (ITO) is a transparent conducting oxide widely used as an electrode in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netacs.org The performance of these devices is highly dependent on the properties of the interface between the ITO and the organic layers. Phosphonic acids are known to bind strongly to metal oxide surfaces, including ITO, forming robust and well-ordered self-assembled monolayers (SAMs). researchgate.netacs.orgresearchgate.net
This compound can be readily hydrolyzed to its corresponding phosphonic acid. This phosphonic acid can then be used to form a SAM on an ITO surface. acs.org The phosphonate headgroup forms strong, predominantly bidentate bonds with the indium and tin oxide surface. acs.orgrsc.org The hexyl chain acts as a spacer, and the terminal bromine (if preserved) offers a site for further functionalization of the surface. These SAMs can tune the work function and surface energy of the ITO, improving the energy level alignment and compatibility with subsequently deposited organic materials, which leads to enhanced device performance. acs.orgacs.org Similarly, phosphonic acids are used to anchor molecules to semiconductor nanoparticles (SC-NPs) such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which are common materials in dye-sensitized solar cells and other photocatalytic applications. acs.orgnih.govnih.govmdpi.com The strong binding of the phosphonate group to these oxide surfaces ensures stable functionalization. nih.gov
| Substrate | Interaction with Phosphonate | Application | Reference |
| Indium Tin Oxide (ITO) | Forms robust self-assembled monolayers (SAMs) | OLEDs, OPVs | researchgate.netacs.org |
| Titanium Dioxide (TiO₂) | Strong anchoring for surface functionalization | Dye-sensitized solar cells, Photocatalysis | acs.orgnih.gov |
| Zinc Oxide (ZnO) | Surface modification for enhanced stability and performance | Photoanodes, Photocatalysis | mdpi.com |
Precursors for Organic Solar Cell Components
The efficiency and stability of organic solar cells are heavily influenced by the materials used and the interfaces between them. rsc.org Organophosphorus compounds are increasingly being explored for use in organic electronics. rsc.orgresearchgate.net this compound can serve as a precursor for key components in organic solar cells.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Interaction Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Diethyl (6-bromohexyl)phosphonate. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a complete picture of the molecule's connectivity can be assembled.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the protons of the diethyl phosphonate (B1237965) group and the hexyl chain are clearly resolved. nih.govbsz-bw.de The ethoxy protons (O-CH₂-CH₃) appear as a quartet at approximately 4.01-4.15 ppm and a triplet at 1.27-1.33 ppm, characteristic of an ethyl group attached to an electronegative atom. nih.govbsz-bw.de The protons on the carbon adjacent to the bromine atom (CH₂-Br) are observed as a triplet at around 3.37-3.41 ppm. nih.govbsz-bw.de The remaining methylene (B1212753) protons of the hexyl chain (-(CH₂)₄-) and the methylene group attached to the phosphorus atom produce a series of multiplets in the region of 1.38-1.92 ppm. nih.gov
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| O-CH₂ -CH₃ | 4.01 - 4.15 | Quartet |
| CH₂ -Br | 3.37 - 3.41 | Triplet |
| P-CH₂-(CH₂ )₄-CH₂-Br | 1.38 - 1.92 | Multiplet |
| P-CH₂ - | 1.38 - 1.92 | Multiplet |
| O-CH₂-CH₃ | 1.27 - 1.33 | Triplet |
Note: The integration of these signals confirms the number of protons in each unique chemical environment, further validating the molecular structure.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed view of the carbon backbone of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
The ¹³C NMR spectrum in CDCl₃ shows a characteristic doublet for the carbon atom of the ethoxy group bonded to the phosphorus (O-CH₂), appearing around 61.18 ppm, with the splitting caused by coupling to the phosphorus nucleus. bsz-bw.de The carbon atom attached to the bromine (CH₂-Br) resonates at approximately 33.54 ppm. bsz-bw.de The carbons of the hexyl chain appear at various chemical shifts, including signals at 32.24 ppm, 29.43 ppm (doublet), 27.42 ppm, and 25.33 ppm. bsz-bw.de The methyl carbon of the ethoxy group (O-CH₂-CH₃) is found further upfield. sci-hub.st
Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ) in ppm | Note |
| O-C H₂ | 61.18 | Doublet |
| C H₂-Br | 33.54 | |
| C H₂-CH₂ (Hexyl Chain) | 32.24 | |
| C H₂-P | 29.43 | Doublet |
| C H₂-CH₂ (Hexyl Chain) | 27.42 | |
| C H₂-CH₂ (Hexyl Chain) | 25.33 | |
| O-CH₂-C H₃ | 16.35 |
Phosphorus-31 NMR is a highly specific technique used to confirm the presence and electronic environment of the phosphonate group. Since ³¹P is a 100% abundant nucleus, this method is very sensitive.
For this compound, the ³¹P NMR spectrum exhibits a single resonance, confirming the presence of a single phosphorus environment in the molecule. rsc.org This signal typically appears at a chemical shift of approximately 31.75 to 32.21 ppm in CDCl₃. bsz-bw.desci-hub.st This specific chemical shift is characteristic of an alkyl phosphonate ester, providing definitive evidence for the phosphonate moiety. rsc.org
Table 3: ³¹P NMR Chemical Shift Data for this compound in CDCl₃
| Phosphorus Assignment | Chemical Shift (δ) in ppm |
| P (=O)(OEt)₂ | 31.75 - 32.21 |
While solution-state NMR is excellent for characterizing the pure compound, solid-state ³¹P CP-MAS NMR is a powerful technique for studying the interactions of phosphonate-containing molecules once they are bound to a surface. This technique is particularly relevant for understanding how molecules like the hydrolyzed form of this compound, 6-bromohexyl phosphonic acid, interact with materials such as zirconia (ZrO₂) or iron oxide nanoparticles. sci-hub.stresearchgate.net
In these studies, the chemical shift of the ³¹P signal provides insight into the nature of the bond between the phosphonate group and the metal oxide surface. sci-hub.st Different chemical shifts can indicate various binding modes, such as monodentate, bidentate, or tridentate coordination to the surface atoms. sci-hub.st The broadness of the peaks in ³¹P CP-MAS NMR spectra can also give information about the degree of conformational order and mobility of the molecules on the surface. researchgate.net For instance, studies on related organophosphorus coupling agents on ZrO₂ have used ³¹P CP-MAS NMR to analyze the different types of surface binding sites and modes. sci-hub.st
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. rsc.org A strong absorption band is typically observed around 1240-1242 cm⁻¹, which is assigned to the P=O (phosphoryl) stretching vibration. sci-hub.stuni-saarland.de The P-O-C stretching vibrations are identified by strong bands in the region of 1024-1026 cm⁻¹ and around 955-959 cm⁻¹. sci-hub.stuni-saarland.de
The presence of the aliphatic hexyl chain is confirmed by C-H stretching vibrations, which appear around 2933 cm⁻¹ and 2864 cm⁻¹. sci-hub.stuni-saarland.de The C-H₂ bending (scissoring) vibration is also visible at approximately 1443 cm⁻¹. sci-hub.st
Table 4: Key FTIR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~2933, ~2864 | C-H Asymmetric & Symmetric Stretch | Aliphatic C-H |
| ~1443 | C-H₂ Bending | Methylene Group |
| ~1242 | P=O Stretch | Phosphoryl |
| ~1024 | P-O-C Stretch | Phosphonate Ester |
| ~956 | P-O-C Stretch | Phosphonate Ester |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of ions with high accuracy.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like organophosphonates. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, ESI-MS would be employed to confirm its molecular weight. The expected monoisotopic mass of this compound (C₁₀H₂₂BrO₃P) is approximately 300.0490 u. guidechem.com In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The high-resolution capability of the instrument allows for the differentiation of ions with very similar nominal masses, providing strong evidence for the elemental composition.
Table 1: Illustrative High-Resolution ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z | Isotopic Abundance |
| [C₁₀H₂₂⁷⁹BrO₃P+H]⁺ | 301.0566 | 301.0568 | 100% |
| [C₁₀H₂₂⁸¹BrO₃P+H]⁺ | 303.0546 | 303.0549 | 97.3% |
Note: The data in this table is illustrative and based on theoretical calculations for this compound, as specific experimental data is not publicly available.
Fast Atom Bombardment (FAB) is another soft ionization technique that has been historically important for the analysis of non-volatile and thermally unstable organophosphorus compounds. researchgate.net In FAB-MS, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. researchgate.net This process desorbs and ionizes the analyte molecules, which can then be analyzed by the mass spectrometer.
For this compound, FAB-MS would also be expected to produce a protonated molecule [M+H]⁺, again showing the characteristic bromine isotopic pattern. researchgate.net While largely superseded by ESI for many applications, FAB can sometimes provide complementary information and is particularly useful for certain classes of compounds that may not ionize well by ESI.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is invaluable for assessing the purity of the sample and identifying any volatile byproducts from its synthesis.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. For instance, analysis of organophosphorus pesticides by GC-MS allows for the identification of specific compounds based on their retention times and fragmentation patterns. nih.govnih.gov
Table 2: Hypothetical GC-MS Data for Potential Volatile Impurities in this compound Synthesis
| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |
| 5.2 | 137, 109, 81 | Diethyl phosphite (B83602) (starting material) |
| 8.9 | 164, 107, 79 | 1,6-Dibromohexane (B150918) (starting material) |
Note: This data is hypothetical and for illustrative purposes only.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of a pure chemical compound by weight. For organic compounds, this typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N). For heteroatom-containing compounds like this compound, the analysis can be extended to include elements such as phosphorus (P) and bromine (Br).
The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products (CO₂, H₂O, etc.) are collected and measured. From these measurements, the percentage of each element in the original sample can be calculated. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound.
Table 3: Theoretical vs. Illustrative Experimental Elemental Analysis Data for this compound (C₁₀H₂₂BrO₃P)
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 39.88 | 39.85 |
| Hydrogen (H) | 7.36 | 7.40 |
| Bromine (Br) | 26.53 | 26.49 |
| Oxygen (O) | 15.94 | 15.98 |
| Phosphorus (P) | 10.28 | 10.25 |
Note: The experimental data in this table is illustrative, as specific published data for this compound is not available.
Computational Chemistry and Theoretical Studies on Phosphonate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like phosphonates to calculate their geometric and electronic properties, providing a fundamental understanding of their chemical reactivity and behavior. researchgate.netuaeh.edu.mx DFT calculations have been used to analyze the structural and electronic properties of various phosphonate (B1237965) derivatives, interpreting their chemical reactivity through quantum descriptors such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and charge distributions. researchgate.netuaeh.edu.mxresearchgate.net
Research on a series of 25 phosphonate derivatives used DFT with the PBEPBE exchange-correlation functional and a 6-311++G** basis set to analyze their properties. researchgate.netuaeh.edu.mx These calculations are instrumental in predicting characteristics like toxicity by correlating electronic descriptors with experimental data. researchgate.netuaeh.edu.mx For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests a higher reactivity and greater ease of charge transfer. researchgate.net
In a study of imino phosphonate compounds, DFT calculations (B3LYP/6-311+G(d,p)) were used to optimize molecular geometries and analyze electronic properties. The HOMO-LUMO energy gap for (E)-diethyl (4-hydroxybenzylideneamino)(phenyl) methyl phosphonate (DHBMP) was found to be -6.300/-1.274 eV, indicating its relative stability and charge transfer characteristics. researchgate.net Similarly, DFT has been employed to study the interaction of phosphate (B84403) ions with graphene nanodots, revealing how adsorption modifies the electronic and optical properties of the material, which is relevant for sensor development. mdpi.comresearchgate.net
These theoretical studies provide a robust framework for predicting the properties of phosphonate systems. While specific DFT data for Diethyl (6-bromohexyl)phosphonate is not detailed in the available literature, the established methodologies are directly applicable to elucidate its electronic structure and reactivity profile.
| Compound/System | DFT Method/Basis Set | Key Findings | Reference |
|---|---|---|---|
| Series of 25 phosphonate derivatives | PBEPBE/6-311++G | Analyzed frontier molecular orbitals (HOMO, LUMO), Hirshfeld charges, and molecular electrostatic potential to interpret chemical reactivity. | researchgate.netuaeh.edu.mx |
| Imino phosphonate compounds (e.g., DNBMP, DHBMP) | B3LYP/6-311+G(d,p) | Calculated HOMO/LUMO energies and the energy gap (ΔE) to assess stability and intramolecular charge transfer. For DHBMP, ΔE was 5.026 eV. | researchgate.net |
| Phenyl Phosphonic Acid (PhPA) on NU-1000 MOF | Not Specified | Investigated electronic structure, adsorption energies, and structural parameters. Simulated IR, NMR, and XPS spectra to validate calculations. | vub.bevub.be |
| Phosphate ions on Graphene Nanodots (GND) | TD-DFT | Studied how the adsorption of phosphate ions alters the energy gap and absorption spectra of GND systems, with implications for optical sensors. | mdpi.comresearchgate.net |
| 2-bromo-4-chloro phenol (B47542) & 2-chloro-4-nitro phenol | B3LYP/6-31G | Calculated vibrational wavenumbers and optimized molecular geometry, showing good agreement with experimental FTIR and FT Raman spectra. | researchgate.net |
Molecular Dynamics Simulations for Interfacial Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For phosphonate systems, MD simulations are particularly valuable for studying their behavior at interfaces, such as the formation of self-assembled monolayers (SAMs) on various substrates. These simulations provide a time-resolved view of the self-organization process, which is difficult to observe directly through experiments.
One area of significant research is the formation of phosphonic acid SAMs on metal oxide surfaces. For example, MD simulations have been used to unravel the ordering processes during the gradual assembly of octadecyl phosphonic acid (ODPA) on an α-alumina surface. rsc.org These simulations can elucidate different packing motifs and how they influence the final density and ordering of the monolayer. The role of the solvent in this process can also be discriminated by comparing SAM formation in different environments, such as in 2-propanol, hexane, or a vacuum. rsc.org
Experimental studies on phosphonate SAMs on aluminum surfaces have characterized their surface chemical composition, roughness, and tribological properties using techniques like XPS and AFM. nih.gov MD simulations complement this data by providing a molecular-level understanding of the forces and interactions that govern these macroscopic properties. For instance, simulations can reveal how the arrangement of phosphonate molecules in a monolayer affects surface energy and friction. nih.govresearchgate.net
While specific MD simulation studies on this compound are not prominently featured in existing research, the methods applied to other long-chain alkylphosphonates are directly relevant. Such simulations could predict how this compound molecules arrange themselves on a given surface, the stability of the resulting film, and its interactions with solvent molecules.
| System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Octadecyl phosphonic acid (ODPA) on α-alumina | Self-organization and evolution into ordered monolayers (SAMs). | Elucidated different packing motifs and the influence of the solvent (2-propanol, hexane, vacuum) on the final density and ordering of the SAM. | rsc.org |
| Phenyl phosphonic acid (PhPA) on NU-1000 MOF | Temperature effects on structure and spectra. | Used MD to compute infrared (IR) spectra, which were compared with experimental data to validate the computational model. | vub.bevub.be |
| Lipid monolayers with unbranched polyene chains | Bond ordering of hydrocarbon chains. | Showed that important properties of bond ordering in the monolayer are similar to those of isolated lipid molecules. | researchgate.net |
| Phosphatidylinositol bisphosphate monolayers | Thermo-mechanical properties of self-assembled nanoparticle membranes. | Characterized mechanical moduli and showed that the screening effect of water molecules significantly changes these properties. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Phosphonate Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property like toxicity. For phosphonate derivatives, QSAR studies are essential for drug discovery and toxicology assessment, enabling the prediction of a compound's efficacy or hazard without the need for extensive experimental testing. nih.govnih.govnih.gov
The process involves generating molecular descriptors for a set of compounds with known activities and then using statistical methods, like multiple linear regression, to build a predictive model. researchgate.netuaeh.edu.mxnih.gov These models can then be used to screen virtual libraries of compounds to identify new potential candidates with desired properties. mdpi.com
For example, QSAR studies have been successfully applied to a series of nitrogen-containing monophosphonate and bisphosphonate derivatives as inhibitors of human farnesyl pyrophosphate synthase (hFPPS), a therapeutic target. nih.gov In one study, a QSAR model was developed for 73 phosphonates, achieving a high correlation coefficient (R²) of 0.9304, indicating its robustness and good predictive ability. nih.gov Another study focused on phosphonate derivatives as potential inhibitors of the main protease of COVID-19, where QSAR findings demonstrated that the polarity and topology of the molecules were important parameters affecting their inhibitory ability. nih.govnih.gov
Furthermore, QSAR models have been developed to predict the toxicity of phosphonate derivatives. researchgate.netuaeh.edu.mx A study on 25 phosphonates established a model linking their toxicity (expressed as LD₅₀) to descriptors like molecular volume, the charge of the most electronegative atom, and the HOMO energy. This model showed that the oxygen atom of the P=O group plays a crucial role in the interaction mechanism with the acetylcholinesterase enzyme. researchgate.netuaeh.edu.mx
These examples highlight the power of QSAR in guiding the design of new phosphonate derivatives with specific biological activities. For this compound, QSAR modeling could be employed to predict its potential biological activities or toxicological profile by comparing its calculated structural descriptors to those in established models for related compounds.
| Target/Property | Compound Series | Model Statistics | Key Findings | Reference |
|---|---|---|---|---|
| hFPPS Inhibition | 73 Nitrogen-containing phosphonates | R² = 0.9304, Q² = 0.9061 | The model showed good fitting, generalizability, and predictive ability, identifying key structural features for activity. | nih.gov |
| COVID-19 Mpro Inhibition | 51 Mono, bis, and tetra phosphonates | Not specified | Polarity and topology were identified as important parameters affecting binding energy and inhibitory ability. | nih.govnih.gov |
| Toxicity (LD₅₀) | 25 Phosphonate derivatives | R² = 82.71%, Q²(boot) = 75.45% | Predicted toxicity based on molecular volume, charge, and HOMO energy. Highlighted the role of the P=O group in the mechanism. | researchgate.netuaeh.edu.mx |
| Alkaline Phosphatase Inhibition | 22 Dihydropyrimidinone derivatives | R² = 0.958, Q² = 0.903 | Revealed the importance of autocorrelated descriptors for inhibitory activity. | nih.gov |
| p38-α MAPK Inhibition | 70 Pyridopyridazin-6-ones | CoMFA: q² = 0.611, r²(pred) = 0.630 | 3D-QSAR models provided guidance for the future synthesis of potent anti-inflammatory agents. | youtube.com |
Future Prospects and Emerging Research Areas
Innovations in Green Chemistry Syntheses of Diethyl (6-bromohexyl)phosphonate
The future of chemical manufacturing hinges on the development of environmentally benign processes. For organophosphonates like this compound, the focus is shifting away from traditional syntheses, which can involve harsh reagents and significant solvent waste, toward greener alternatives. rsc.orgsciencedaily.com The classic Michaelis-Arbuzov reaction, a primary method for forming the carbon-phosphorus bond, is being re-evaluated through the lens of green chemistry. nih.gov
Innovations are expected to concentrate on several key areas:
Energy-Efficient Protocols : Microwave (MW) irradiation and ultrasound-assisted methods are prominent energy-efficient techniques being explored for phosphonate (B1237965) synthesis. rsc.orgresearchgate.net These methods often lead to significantly reduced reaction times, higher yields, and can sometimes eliminate the need for a catalyst. researchgate.net
Solvent-Free and Alternative Solvents : The push to reduce or eliminate volatile organic compounds (VOCs) is driving research into solvent-free reaction conditions. rsc.org Where solvents are necessary, the use of water or other environmentally benign liquids is being investigated. rsc.org
Catalyst-Free and Green Catalysis : Research is ongoing into catalyst-free synthetic routes or the use of "green" catalysts, such as sodium-modified fluorapatite, which are solid, reusable, and non-toxic. rsc.org
Synthetic Biology : An emerging frontier is the use of synthetic biology to create organophosphonates. By harnessing the biosynthetic pathways of organisms that produce phosphonate antibiotics, it may be possible to develop fermentation-based processes for producing key intermediates, representing a significant leap in green manufacturing. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Phosphonates
| Feature | Traditional Synthesis (e.g., Michaelis-Arbuzov) | Emerging Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound rsc.org |
| Solvents | Often requires high-boiling organic solvents | Solvent-free conditions or benign solvents (e.g., water) rsc.org |
| Catalysis | May require stoichiometric reagents or harsh catalysts | Reusable solid catalysts, biocatalysis, or catalyst-free methods rsc.org |
| Reaction Time | Typically several hours to days | Minutes to a few hours researchgate.net |
| Waste Profile | Can generate significant solvent and reagent waste | Reduced waste streams, improved atom economy |
| Source of P | Fossil-fuel derived phosphorus | Potential for phosphorus recovery and recycling sciencedaily.com |
Design of Advanced Functional Materials Based on its Derivatives
The dual functionality of this compound makes it an ideal candidate for designing advanced materials. The terminal bromine can be readily converted into other functional groups or used in polymerization reactions, while the phosphonate moiety imparts unique properties such as flame retardancy, metal chelation, and surface adhesion. specificpolymers.com
Polymer Modification and Synthesis : The compound can act as a functional coupling agent. sikemia.com For instance, reaction with tertiary amines produces a quaternary ammonium (B1175870) salt, introducing both ionic character and the phosphonate group into a molecule. sikemia.com This allows it to be grafted onto existing polymer backbones or used as a monomer in the synthesis of new functional polymers. These phosphonate-containing polymers are promising candidates for:
Flame Retardants : The phosphorus content can impart self-extinguishing properties to materials.
Fuel Cell Membranes : Arylphosphonate scaffolds have been investigated for use in fuel cell membranes, suggesting a potential application for alkylphosphonate derivatives. rsc.org
Metal-Coating and Anti-Corrosion Agents : The phosphonate group has a strong affinity for metal surfaces, enabling the formation of protective layers. specificpolymers.com
Surface Functionalization : The phosphonate group can anchor the molecule to various metal oxide surfaces. This allows for the creation of functionalized surfaces where the hexyl chain, terminating in a reactive group, extends away from the surface, ready for further chemical modification.
Integration into Advanced Supramolecular Assemblies and Self-Organizing Systems
Self-assembly is a powerful bottom-up approach to creating complex, ordered structures. Phosphonates are known to form highly ordered self-assembled monolayers (SAMs) on metal oxide surfaces. nih.gov this compound and its derivatives are promising candidates for creating sophisticated supramolecular systems.
Self-Assembled Monolayers (SAMs) : Following hydrolysis of the diethyl esters to the corresponding phosphonic acid, the molecule can spontaneously form dense, ordered monolayers on substrates like alumina (B75360), titania, or silica. nih.gov The hexyl chains would form a well-defined organic layer, with the terminal bromine atoms exposed, creating a highly reactive surface for subsequent chemical transformations. Molecular dynamics simulations have been used to understand the ordering processes and packing motifs of similar phosphonic acids on surfaces. nih.gov
Amphiphilic Systems : The conversion of the terminal bromine to a hydrophilic group (e.g., a quaternary ammonium salt) would transform the molecule into an amphiphile. sikemia.com Such molecules can self-assemble in solution to form micelles or vesicles. These assemblies can be used as nanoreactors or for the encapsulation and delivery of active molecules.
Host-Guest Chemistry : The defined structure of the phosphonate head and the functionalizable tail allows for its incorporation into more complex host-guest systems, where it can act as a component in molecular recognition and sensing applications.
Table 2: Potential Supramolecular Architectures from this compound Derivatives
| Derivative Type | Supramolecular Structure | Driving Force | Potential Application |
|---|---|---|---|
| (6-Bromohexyl)phosphonic Acid | Self-Assembled Monolayer (SAM) | P-O-Metal bonds on oxide surfaces | Surface functionalization, anti-corrosion |
| Quaternary Ammonium Phosphonate | Micelles, Vesicles | Hydrophobic/hydrophilic interactions | Drug delivery, nanoreactors |
| Polymerized Derivatives | Functional Polymer Films | Covalent bonding, chain entanglement | Flame retardant materials, coatings specificpolymers.com |
Exploration in New Catalytic and Organic Transformation Reactions
This compound serves not only as a structural component but also as a reactive intermediate for a variety of organic transformations. Its future exploration will likely involve its use as a versatile building block in synthesizing complex molecules.
As a Coupling Agent and Building Block : The presence of a terminal bromine on a six-carbon chain makes it an excellent substrate for a wide range of coupling and substitution reactions. sikemia.com It can be used in:
Williamson Ether Synthesis : To attach the phosphonate-containing chain to hydroxyl groups.
Grignard and Organolithium Reactions : Conversion of the bromide to an organometallic reagent allows for the formation of new carbon-carbon bonds.
Nucleophilic Substitution : Reaction with a wide array of nucleophiles (amines, azides, thiols) to introduce new functionalities. For example, its reaction with N-phenylpiperazine can yield compounds with potential hypotensive activity. nih.gov
Transformations of the Phosphonate Group : While the diethyl phosphonate group is relatively stable, it can be activated for further reactions. Mild methods using agents like triflic anhydride (B1165640) allow for the chemoselective substitution of one of the ethyl groups. nih.gov This opens up a pathway for the modular synthesis of mixed phosphonates, phosphonamidates, and phosphonothioates, which are classes of compounds with significant biological and synthetic interest. nih.gov This allows for the iterative and flexible introduction of O, S, N, and C nucleophiles, greatly expanding the synthetic utility of the original phosphonate scaffold. nih.gov
Q & A
What are the key synthetic strategies for preparing Diethyl (6-bromohexyl)phosphonate, and how do reaction conditions influence yield and purity?
Basic
this compound can be synthesized via nucleophilic substitution or alkylation of a phosphonate precursor. A common approach involves reacting diethyl phosphite with 1,6-dibromohexane under basic conditions (e.g., NaH in toluene), where the bromide acts as a leaving group . Temperature control (0–25°C) and anhydrous conditions are critical to minimize hydrolysis or elimination byproducts. Post-reaction purification via chromatography or fractional distillation is recommended, with purity verified by ³¹P NMR (δ ~20–25 ppm for phosphonates) .
Advanced
Optimizing the base (e.g., NaH vs. KOtBu) and solvent polarity (toluene vs. THF) significantly impacts regioselectivity. For instance, NaH in toluene promotes selective alkylation by reducing competing elimination pathways, as observed in analogous syntheses of diethyl (2-oxopropyl)phosphonate . Monitoring reaction progress via GC-MS or in situ ³¹P NMR can identify intermediates like phosphite intermediates, which may require quenching with aqueous NH4Cl to prevent decomposition .
How can competing elimination pathways during synthesis be mitigated, and what analytical methods validate success?
Advanced
Elimination (e.g., forming alkenes) competes with substitution due to the steric bulk of the 6-bromohexyl chain. To suppress this, use bulky bases (e.g., DBU) in low-polarity solvents (toluene) and maintain temperatures below 25°C . Post-synthesis, ¹H NMR can detect alkene signals (δ 5–6 ppm), while ³¹P NMR confirms phosphonate formation (absence of phosphite peaks at δ ~0–5 ppm) . Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) ensures >95% purity, as demonstrated in diazo-phosphonate syntheses .
What role does the bromohexyl group play in cross-coupling reactions, and how does it compare to aryl-substituted analogs?
Advanced
The bromohexyl chain serves as a flexible alkyl linker in Suzuki-Miyaura or Heck couplings, enabling modular functionalization. Unlike aryl-substituted analogs (e.g., diethyl (4-bromophenyl)phosphonates), alkyl chains exhibit lower conjugation, reducing electronic effects but enhancing solubility in nonpolar media . Kinetic studies in Stille couplings show that alkyl phosphonates require higher temperatures (80–100°C) and Pd(OAc)2/XPhos catalysts for efficient transmetalation, whereas aryl variants react faster due to π-system stabilization .
How can ³¹P NMR spectroscopy resolve structural ambiguities in phosphonate derivatives?
Basic
³¹P NMR is indispensable for distinguishing phosphonates (δ 20–25 ppm) from phosphates (δ 0–5 ppm) or phosphites (δ 100–120 ppm). For this compound, coupling constants (²Jₚₕ ~15–20 Hz) between phosphorus and adjacent protons confirm the alkyl chain’s integrity . Deuterated solvents (CDCl₃) and inverse-gated decoupling enhance signal resolution, avoiding splitting from ¹H-³¹P interactions .
Advanced
Dynamic NMR experiments at variable temperatures can detect restricted rotation in bulky derivatives. For example, diastereotopic ethyl groups in phosphonates split into distinct signals below −40°C, as seen in diethyl (TROC-aminomethyl)phosphonate analogs . DOSY NMR further differentiates impurities by molecular weight, critical for validating synthetic protocols .
What safety protocols are essential when handling bromohexylphosphonates, and how are hazardous byproducts managed?
Basic
Bromohexylphosphonates require handling in fume hoods with nitrile gloves and splash goggles due to alkyl bromide toxicity. Workup involves neutralizing excess base with NH4Cl and extracting organic layers with EtOAc . Hazardous byproducts (e.g., HBr gas) are trapped in basic aqueous phases, as outlined in "Prudent Practices in the Laboratory" .
Advanced
Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C for most phosphonates), informing safe storage conditions (2–8°C under argon) . Waste streams containing brominated compounds require segregation and disposal via licensed facilities to prevent environmental contamination, per EPA guidelines .
How do steric and electronic effects of the bromohexyl group influence reactivity in Horner-Wadsworth-Emmons (HWE) reactions?
Advanced
The bromohexyl chain’s electron-withdrawing nature enhances the electrophilicity of the phosphonate α-carbon, accelerating HWE olefination with aldehydes. However, steric hindrance from the hexyl chain reduces yields in bulky aldehyde partners (e.g., adamantyl aldehydes). Computational studies (DFT) suggest transition-state distortion energies increase by ~5 kcal/mol compared to methyl-substituted analogs, necessitating higher temperatures (80°C) or Lewis acid catalysts (MgBr₂) .
What strategies resolve contradictions in reported synthetic yields for bromohexylphosphonates?
Advanced
Discrepancies often arise from varying purification methods. For example, chromatography on silica gel may retain phosphonates due to H-bonding with P=O groups, whereas alumina columns improve recovery (85–90% vs. 70% on silica) . Reproducibility is enhanced by pre-drying solvents over molecular sieves and using freshly distilled 1,6-dibromohexane to avoid bromide degradation . Collaborative studies using standardized qNMR protocols (e.g., ERETIC calibration) minimize variability in purity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
